molecular formula C17H16N2O3 B2897468 N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide CAS No. 1235239-45-8

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide

Cat. No.: B2897468
CAS No.: 1235239-45-8
M. Wt: 296.326
InChI Key: ATCBCEZBJARQTF-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide and its derivatives are synthesized through various chemical reactions involving the coupling of quinoline-amine with furan-carbonyl chloride and subsequent treatments. These compounds have been subjected to electrophilic substitution reactions (nitration, bromination, formylation, and acylation), as well as nucleophilic substitution involving the quinoline ring. Such modifications illustrate the compound's versatility for further chemical transformations, indicating its potential use in developing novel chemical entities with diverse biological activities. The synthesis process showcases the compound's capacity for modifications, underlining its utility in chemical research for creating new molecules with potentially useful properties (El’chaninov & Aleksandrov, 2017); (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Pharmacological Evaluation

Compounds related to this compound have been evaluated for their pharmacological activities. For example, quinoxalin-2-carboxamides were synthesized and assessed as serotonin type-3 (5-HT3) receptor antagonists, indicating the potential for these compounds in therapeutic applications targeting the central nervous system (Mahesh et al., 2011).

Antiproliferative Activity

Derivatives of this compound, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines carboxamides, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. This research suggests the potential use of these compounds in cancer therapy, highlighting their significance in the development of new anticancer agents (Hung et al., 2014).

Green Chemistry Applications

The use of furan-2-carbaldehydes, derived from biomass, as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones showcases the compound's role in green chemistry. These studies emphasize the importance of developing sustainable chemical processes and utilizing renewable resources for the synthesis of biologically active molecules (Yu et al., 2018).

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(15-8-3-11-22-15)19-10-4-12-21-14-7-1-5-13-6-2-9-18-16(13)14/h1-3,5-9,11H,4,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBCEZBJARQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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